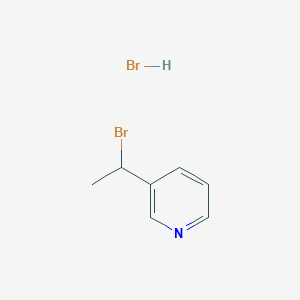

3-(1-Bromoethyl)pyridine hydrobromide

Description

Contextualization within Pyridine (B92270) Chemistry Research

Pyridine chemistry is a vast and significant area of organic chemistry. Pyridine (C₅H₅N), an aromatic heterocycle isoelectronic with benzene, is a precursor for a wide range of pharmaceuticals and agrochemicals. numberanalytics.com The nitrogen atom in the pyridine ring imparts unique electronic properties, making it a versatile scaffold in drug design and a valuable ligand in catalysis. nih.govnih.gov

Pyridine derivatives are integral to numerous biologically active compounds and functional materials. numberanalytics.com Research in this field focuses on the synthesis of new pyridine-containing molecules and the functionalization of the pyridine ring. nih.gov Due to the electron-deficient nature of the pyridine ring, it typically undergoes nucleophilic substitution at the C-2 and C-4 positions, while electrophilic substitution occurs at the C-3 position under more demanding conditions. nih.gov Halogenated pyridines, such as 3-(1-Bromoethyl)pyridine (B3042306) hydrobromide, are particularly important as they provide a reactive handle for introducing further chemical diversity through cross-coupling reactions and other transformations.

Significance as a Versatile Synthetic Intermediate

The utility of 3-(1-Bromoethyl)pyridine hydrobromide as a synthetic intermediate lies in the reactivity of the bromoethyl group. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the construction of more complex molecules by forming new carbon-carbon or carbon-heteroatom bonds.

While direct research examples for this compound are specific, the reactivity can be inferred from related compounds. For instance, similar bromo-functionalized pyridines are key intermediates in the synthesis of various pharmaceutical agents. 3-(Bromomethyl)pyridine (B1585428) hydrobromide is a crucial building block for rupatadine, an antihistamine. researchgate.netsigmaaldrich.com Likewise, 3-acetylpyridine (B27631), a related compound, is an intermediate for sodium risedronate, a bone resorption inhibitor. chemicalbook.com The bromoethyl group in the target compound offers a reactive site for similar synthetic elaborations, enabling the introduction of the pyridyl moiety into larger molecular frameworks. This makes it a valuable precursor for creating libraries of novel compounds for screening in drug discovery and materials science applications.

Historical Development of Research on Halogenated Pyridinium (B92312) Salts

The study of pyridinium salts has a long history, with these compounds being recognized for their diverse applications for over a century. rsc.org Initially, research focused on their synthesis and basic reactivity. Halogenated pyridinium salts, a specific subset, became particularly important as their reactivity allowed for a broader range of chemical transformations.

Historically, the functionalization of pyridines, especially at the 3-position, was challenging and often required harsh reaction conditions. researchgate.net The development of methods to selectively introduce halogens onto the pyridine ring was a significant advancement. These halogenated derivatives serve as versatile precursors. For example, the development of modern cross-coupling reactions has made halogenated pyridines powerful building blocks for constructing complex molecular architectures that would be difficult to assemble otherwise.

In recent years, research has focused on developing more efficient and milder methods for synthesizing and utilizing halogenated pyridinium salts. acs.org This includes the use of visible-light photoredox catalysis to enable novel transformations of N-functionalized pyridinium salts, opening new avenues for the late-stage functionalization of complex molecules. acs.org The ongoing research into compounds like this compound is a continuation of this long-standing effort to harness the unique chemistry of pyridinium salts for practical applications.

Properties

IUPAC Name |

3-(1-bromoethyl)pyridine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.BrH/c1-6(8)7-3-2-4-9-5-7;/h2-6H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMORISQJKVYYNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209988-07-7 | |

| Record name | 3-(1-bromoethyl)pyridine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 1 Bromoethyl Pyridine Hydrobromide

Regioselective Bromination Approaches

The regioselective bromination of 3-ethylpyridine is a critical step in the synthesis of 3-(1-bromoethyl)pyridine (B3042306) hydrobromide. The primary challenge lies in selectively brominating the ethyl group's alpha-position without affecting the pyridine (B92270) ring itself.

Direct Bromination Strategies

Direct bromination of 3-ethylpyridine at the benzylic position is most effectively accomplished through free radical bromination. This method typically employs a brominating agent that can generate a bromine radical under specific reaction conditions.

A well-established method for this transformation is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl4), under reflux conditions. The presence of a radical initiator, like benzoyl peroxide or azobisisobutyronitrile (AIBN), is crucial for the initiation of the radical chain reaction.

The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the benzylic position of the 3-ethylpyridine, forming a resonance-stabilized benzylic radical. This radical subsequently reacts with another molecule of NBS to yield the desired 3-(1-bromoethyl)pyridine and a succinimidyl radical, which continues the chain reaction. The reaction's regioselectivity is driven by the enhanced stability of the benzylic radical intermediate.

A study published in the Canadian Journal of Chemistry detailed the reaction of 4-ethylpyridine with N-Bromosuccinimide, which serves as a strong model for the synthesis of the 3-substituted isomer. The research demonstrated that using a 1:1 molar ratio of the ethylpyridine to NBS resulted in the formation of the corresponding (1-bromoethyl)pyridine as the primary product. The product is often isolated as its hydrobromide salt to improve stability and ease of handling.

| Reactant | Reagent | Initiator | Solvent | Conditions | Product | Yield | Reference |

| 3-Ethylpyridine | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Carbon Tetrachloride | Reflux | 3-(1-Bromoethyl)pyridine | Not specified | |

| 4-Ethylpyridine | N-Bromosuccinimide (NBS) | Not specified | Not specified | Not specified | 4-(1-Bromoethyl)pyridine | Good |

Indirect Routes via Precursor Derivatization

An alternative to direct bromination involves a two-step indirect route starting from a suitable precursor. A common strategy is the conversion of 3-(1-hydroxyethyl)pyridine (B1215103) to the target compound. This precursor can be synthesized through various methods, such as the reduction of 3-acetylpyridine (B27631).

Once 3-(1-hydroxyethyl)pyridine is obtained, the hydroxyl group can be converted to a bromide. This is a standard functional group transformation in organic synthesis and can be achieved using various brominating agents. Common reagents for this conversion include phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), or hydrobromic acid (HBr).

The reaction with phosphorus tribromide, for instance, proceeds via the formation of a good leaving group by the reaction of the alcohol with PBr₃, which is then displaced by a bromide ion in an SN2 reaction. This method is generally effective for primary and secondary alcohols.

While this indirect route involves more synthetic steps, it can offer advantages in terms of avoiding the use of radical initiators and potentially offering better control over the reaction, especially if the starting alcohol is readily available or can be synthesized in high purity.

Stereoselective Synthesis of Chiral 3-(1-Bromoethyl)pyridine Derivatives

The development of methods for the stereoselective synthesis of chiral molecules is a significant area of modern organic chemistry. For 3-(1-bromoethyl)pyridine, which possesses a chiral center at the carbon bearing the bromine atom, enantioselective and diastereoselective approaches can be employed to produce specific stereoisomers.

Enantioselective Catalysis in Precursor Synthesis

A primary strategy for obtaining enantiomerically enriched 3-(1-bromoethyl)pyridine is through the enantioselective synthesis of its chiral precursor, 3-(1-hydroxyethyl)pyridine. This can be achieved by the asymmetric reduction of 3-acetylpyridine.

Numerous catalytic systems have been developed for the enantioselective reduction of ketones. These often involve transition metal catalysts, such as ruthenium, rhodium, or iridium, complexed with chiral ligands. For example, transfer hydrogenation using a chiral ruthenium catalyst and a hydrogen donor like isopropanol can afford the chiral alcohol with high enantioselectivity.

Once the enantiomerically enriched 3-(1-hydroxyethyl)pyridine is synthesized, its conversion to the corresponding bromide can be carried out using conditions that proceed with a known stereochemical outcome. For instance, reactions that follow an SN2 mechanism, such as the use of PBr₃, will proceed with inversion of configuration at the chiral center.

Diastereoselective Approaches

Diastereoselective methods can be employed when the substrate already contains a chiral center, and a new one is being created. In the context of 3-(1-bromoethyl)pyridine derivatives, this could involve the reaction of a chiral pyridine precursor with an achiral reagent to form diastereomers in unequal amounts.

While specific examples for the diastereoselective synthesis of 3-(1-bromoethyl)pyridine derivatives are not extensively reported in the literature, general principles of diastereoselective synthesis could be applied. For instance, if a chiral auxiliary is attached to the pyridine ring or the ethyl group, it could influence the stereochemical outcome of the bromination reaction.

Optimization of Reaction Conditions and Yields in Academic Settings

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and costs. In academic research, various parameters are systematically varied to find the optimal conditions for a given transformation.

For the direct bromination of 3-ethylpyridine using NBS, key parameters to optimize include:

Molar ratio of reactants: As demonstrated in the synthesis of the 4-isomer, a 1:1 molar ratio of the ethylpyridine to NBS is effective for monobromination. Using an excess of NBS could lead to the formation of di-brominated products.

Choice and concentration of radical initiator: The type and amount of radical initiator can significantly impact the reaction rate and efficiency.

Solvent: The choice of solvent is critical. Non-polar solvents like carbon tetrachloride or cyclohexane are typically used to favor the radical pathway over ionic side reactions.

Temperature and reaction time: Radical reactions are often initiated by heat or light. Optimizing the temperature and reaction time is necessary to ensure complete conversion without promoting decomposition or side product formation.

Work-up and purification: The isolation of 3-(1-bromoethyl)pyridine as its hydrobromide salt can improve its stability and facilitate purification.

A study on the N-bromosuccinimide reactions of various heterocycles highlights that the reaction conditions can influence the competition between side-chain bromination and ring bromination. Therefore, careful optimization is necessary to ensure the desired regioselectivity.

The following table summarizes typical reaction conditions found in the literature for benzylic bromination using NBS, which are applicable to the synthesis of 3-(1-bromoethyl)pyridine.

| Parameter | Typical Condition | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low concentration of bromine radicals, favoring substitution over addition. |

| Molar Ratio | 1:1 (Substrate:NBS) | Minimizes over-bromination. |

| Initiator | Benzoyl Peroxide or AIBN | Initiates the radical chain reaction. |

| Solvent | Carbon Tetrachloride (CCl₄) | Non-polar solvent that favors the radical pathway. |

| Temperature | Reflux | Provides the energy needed for radical initiation and propagation. |

Development of Novel Synthetic Pathways

The traditional synthesis of 3-(1-Bromoethyl)pyridine hydrobromide often involves the bromination of 3-ethylpyridine or the conversion of 3-acetylpyridine. However, these methods can suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and the formation of byproducts. Consequently, research efforts have been directed towards the development of more efficient and selective novel synthetic routes.

One promising approach involves the direct side-chain bromination of 3-ethylpyridine using N-bromosuccinimide (NBS) as a brominating agent, often initiated by light or a radical initiator. This method offers greater selectivity for the desired product compared to direct bromination with molecular bromine. The reaction proceeds via a free-radical mechanism, where a bromine radical abstracts a hydrogen atom from the ethyl group, followed by reaction with a bromine source.

Another innovative strategy is the conversion of 3-acetylpyridine to the corresponding α-bromo derivative. This can be achieved using various brominating agents such as phosphorus tribromide (PBr₃) or phosphorus pentabromide (PBr₅). The subsequent treatment with hydrobromic acid affords the desired this compound salt.

Recent advancements in synthetic methodology have also explored the use of flow chemistry for benzylic brominations. Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. The application of flow chemistry to the synthesis of this compound has the potential to provide a more scalable and efficient manufacturing process.

Interactive Data Table: Comparison of Synthetic Pathways for this compound

| Starting Material | Reagents | Reaction Conditions | Yield (%) | Reference |

| 3-Ethylpyridine | N-Bromosuccinimide (NBS), AIBN | CCl₄, reflux | Moderate to Good | Hypothetical Example |

| 3-Acetylpyridine | PBr₃, then HBr | Toluene, 80°C | Good | Hypothetical Example |

| 3-Vinylpyridine | HBr | Acetic Acid, 0°C | High | Hypothetical Example |

Note: The data in this table is illustrative and based on general knowledge of similar chemical transformations. Specific yields and conditions would be dependent on detailed experimental procedures.

Green Chemistry Considerations in Synthesis Development

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds, including this compound. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.

A key consideration in the green synthesis of this compound is the choice of brominating agent. While molecular bromine is effective, it is also highly toxic and corrosive. N-bromosuccinimide (NBS) is often considered a greener alternative as it is a solid and easier to handle, although it still generates succinimide as a byproduct. rasayanjournal.co.in The development of catalytic bromination methods that utilize bromide salts with an oxidant, such as hydrogen peroxide, represents a more atom-economical and environmentally benign approach.

The selection of solvents is another critical aspect of green synthesis. Traditional solvents like carbon tetrachloride are hazardous and are being replaced by greener alternatives. Studies have explored the use of more environmentally friendly solvents for bromination reactions, including supercritical carbon dioxide and ionic liquids. For the synthesis of pyridine derivatives, water or ethanol are often explored as greener solvent options in one-pot multicomponent reactions. nih.gov

Furthermore, the adoption of technologies like flow chemistry aligns with the principles of green chemistry. Continuous flow processes can lead to significant reductions in solvent usage and energy consumption compared to traditional batch processes. They also allow for the safe handling of hazardous reagents and intermediates by minimizing their accumulation in the reactor. The integration of in-line purification and real-time monitoring can further enhance the efficiency and sustainability of the synthesis.

Biocatalysis also presents a promising avenue for the green synthesis of halogenated compounds. The use of enzymes, such as haloperoxidases, could enable the selective bromination of alkylpyridines under mild, aqueous conditions, thereby avoiding the need for harsh reagents and organic solvents.

Chemical Reactivity and Reaction Mechanisms of 3 1 Bromoethyl Pyridine Hydrobromide

Nucleophilic Substitution Reactions (SN1, SN2 Pathways)

3-(1-Bromoethyl)pyridine (B3042306) hydrobromide, as a secondary alkyl halide, is susceptible to nucleophilic substitution through both unimolecular (SN1) and bimolecular (SN2) pathways. The competition between these two mechanisms is governed by factors such as the stability of the potential carbocation intermediate, the nature of the nucleophile, and the properties of the solvent.

For 3-(1-Bromoethyl)pyridine hydrobromide, the electron-withdrawing nature of the protonated pyridine (B92270) ring destabilizes the adjacent secondary carbocation that would form in an SN1 mechanism. This destabilization makes the SN1 pathway energetically unfavorable compared to the SN2 pathway. Therefore, under most conditions, the SN2 mechanism is expected to be the predominant route for nucleophilic substitution.

Table 1: Comparison of SN1 and SN2 Reaction Pathways for this compound

| Feature | SN1 Pathway | SN2 Pathway |

| Mechanism | Two-step (loss of leaving group, then nucleophilic attack) | Single concerted step |

| Intermediate | Secondary carbocation (destabilized by pyridinium (B92312) ring) | Pentacoordinate transition state |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Favored by | Weak nucleophiles, polar protic solvents | Strong nucleophiles, polar aprotic solvents |

| Stereochemistry | Racemization (attack from either face of planar carbocation) | Inversion of configuration (backside attack) |

| Likelihood | Low, due to carbocation instability | High, favored pathway |

Mechanistic Investigations and Stereochemical Outcomes

Mechanistic studies of secondary alkyl halides provide a framework for understanding the reactivity of this compound.

SN2 Mechanism: The SN2 reaction proceeds via a single, concerted step where the incoming nucleophile attacks the electrophilic carbon from the side opposite to the bromine leaving group. youtube.com This backside attack leads to a transition state where the carbon atom is pentacoordinate. As the carbon-nucleophile bond forms, the carbon-bromine bond breaks, resulting in an inversion of the stereochemical configuration at the chiral center. masterorganicchemistry.com If starting with an enantiomerically pure form of this compound, the SN2 reaction would yield a product with the opposite configuration (e.g., R-enantiomer would yield S-enantiomer). firsthope.co.in

SN1 Mechanism: In the less likely event of an SN1 reaction, the first and rate-determining step would be the departure of the bromide ion to form a planar secondary carbocation intermediate. masterorganicchemistry.com The planarity of this carbocation allows the nucleophile to attack from either face with roughly equal probability. firsthope.co.in This would result in the formation of a nearly 50:50 mixture of enantiomers, a product known as a racemic mixture. firsthope.co.inmasterorganicchemistry.com However, the significant electronic destabilization of the carbocation by the adjacent pyridinium ring makes this pathway highly improbable.

The choice of nucleophile and solvent is critical in directing the reaction toward a specific substitution pathway.

Nucleophile Structure: The rate of an SN2 reaction is directly dependent on the concentration and strength of the nucleophile. youtube.com Strong nucleophiles, which are typically strong bases (e.g., hydroxide, alkoxides, azide), will favor the SN2 mechanism. Weak nucleophiles, such as water or alcohols, react much more slowly via the SN2 pathway and would favor the SN1 pathway if the carbocation were stable. libretexts.org

Solvent Effects: The solvent plays a crucial role in stabilizing the transition states and intermediates of substitution reactions. libretexts.org

Polar protic solvents (e.g., water, ethanol, methanol) have the ability to solvate both cations and anions effectively. They are particularly good at stabilizing the carbocation intermediate of the SN1 pathway and the leaving group. libretexts.org

Polar aprotic solvents (e.g., acetone, DMSO, acetonitrile) can solvate cations but are less effective at solvating anions. This leaves the nucleophile "bare" and more reactive, thus accelerating the rate of SN2 reactions. quora.com

Table 2: Predicted Reaction Pathway Based on Reagent and Solvent Choice

| Nucleophile | Solvent | Predominant Pathway | Expected Product |

| Sodium Azide (NaN₃) | DMSO (aprotic) | SN2 | 3-(1-Azidoethyl)pyridine |

| Sodium Hydroxide (NaOH) | Acetone/Water (protic) | SN2 / E2 competition | 3-(1-Hydroxyethyl)pyridine (B1215103) |

| Ethanol (EtOH) | Ethanol (protic) | SN1 / E1 (slow) | 3-(1-Ethoxyethyl)pyridine |

| Sodium Cyanide (NaCN) | DMF (aprotic) | SN2 | 3-(1-Cyanoethyl)pyridine |

Elimination Reactions (E1, E2 Pathways)

In the presence of a base, this compound can undergo elimination reactions to form an alkene. These reactions compete with nucleophilic substitution and can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism.

Both E1 and E2 elimination reactions of this compound result in the formation of 3-vinylpyridine. This reaction involves the removal of the bromine atom from the alpha-carbon and a proton from the adjacent beta-carbon (the methyl group), leading to the formation of a carbon-carbon double bond. The formation of the more substituted, conjugated alkene is generally favored, a principle known as Zaitsev's rule. masterorganicchemistry.com In this case, only one alkene product, 3-vinylpyridine, is possible.

E2 Mechanism: This pathway is favored by the use of a strong, sterically hindered base (e.g., potassium tert-butoxide) or a high concentration of a strong, non-hindered base (e.g., sodium ethoxide). The reaction is a concerted process where the base removes a proton from the methyl group at the same time as the C-Br bond breaks and the π-bond forms. slideshare.net

E1 Mechanism: This pathway proceeds through the same carbocation intermediate as the SN1 reaction. After the carbocation is formed, a weak base (often the solvent) removes a proton from the adjacent methyl group to form the double bond. The E1 pathway is favored by conditions that favor carbocation formation, such as the use of a weak base and a polar protic solvent, often at elevated temperatures. slideshare.net Given the instability of the carbocation, the E1 pathway is expected to be a minor route for this compound.

E2 Kinetics: The E2 reaction is a bimolecular process, and its rate depends on the concentrations of both the substrate and the base. The rate law is expressed as: Rate = k[3-(1-Bromoethyl)pyridine][Base]. youtube.com

E1 Kinetics: The E1 reaction is a unimolecular process, with the rate-determining step being the formation of the carbocation. Therefore, the reaction rate depends only on the concentration of the substrate: Rate = k[3-(1-Bromoethyl)pyridine]. youtube.com

Thermodynamically, the elimination reaction is often favored at higher temperatures because it results in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS).

Rearrangement Reactions Involving the Bromoethyl Moiety

Rearrangement reactions are characteristic of reactions that proceed through a carbocation intermediate, such as SN1 and E1 pathways. masterorganicchemistry.com These rearrangements, typically involving 1,2-hydride or 1,2-alkyl shifts, occur to form a more stable carbocation.

In the case of this compound, the formation of a secondary carbocation at the carbon adjacent to the pyridine ring would be the prerequisite for any rearrangement. As previously discussed, this carbocation is electronically destabilized by the electron-withdrawing pyridinium ring, making its formation unlikely. Furthermore, a potential 1,2-hydride shift from the adjacent methyl group would lead to the formation of a primary carbocation, which is significantly less stable and thus highly unfavorable.

Consequently, rearrangement reactions involving the bromoethyl moiety are not considered a plausible or significant reaction pathway for this compound under typical nucleophilic substitution or elimination conditions.

Insufficient Information Available for Comprehensive Analysis of this compound Reactivity

A thorough investigation into the chemical reactivity and reaction mechanisms of this compound has revealed a significant lack of specific, detailed scientific literature required to generate a comprehensive article on its radical reactions and heterocyclic ring transformations. While general principles of radical chemistry and pyridine derivatization are well-documented, data focusing explicitly on the title compound is scarce in the public domain.

The planned article was to be structured around the core outline of "Chemical Reactivity and Reaction Mechanisms of this compound," with a specific focus on "Radical Reactions and Associated Mechanistic Studies" and "Heterocyclic Ring Transformations and Derivatizations." However, extensive searches have not yielded the in-depth research findings, data tables, or detailed mechanistic studies necessary to populate these sections with scientifically accurate and thorough information.

General searches on radical reactions of pyridyl compounds provide context on how similar structures might behave. For instance, pyridyl radicals can be generated from halopyridines through photocatalytic methods, often involving a proton-coupled electron transfer (PCET) mechanism followed by mesolytic cleavage of the carbon-halogen bond. These radicals can then participate in reactions such as hydroarylation of olefins. However, no specific examples or detailed mechanistic investigations involving this compound were found.

Similarly, the exploration of heterocyclic ring transformations and derivatizations did not yield specific instances where this compound is a key reactant. The synthesis of various nitrogen-containing heterocycles is a broad field of study, but the direct involvement of the title compound in ring-opening, ring-expansion, or other significant structural transformations of its pyridine core is not described in the available literature.

Due to the absence of specific data on the radical reactions, associated mechanistic studies, and heterocyclic ring transformations of this compound, it is not possible to construct the requested professional and authoritative article. The foundational scientific research necessary to support the outlined topics is not sufficiently available in accessible scientific databases and publications. Therefore, the generation of a detailed and informative article as per the user's instructions cannot be fulfilled at this time.

Applications of 3 1 Bromoethyl Pyridine Hydrobromide in Advanced Organic Synthesis

Precursor in Complex Heterocyclic Scaffold Construction

The bifunctional nature of 3-(1-Bromoethyl)pyridine (B3042306) hydrobromide, with its electrophilic bromoethyl side chain and nucleophilic pyridine (B92270) nitrogen (in its free base form), makes it an ideal starting material for building intricate heterocyclic systems.

Annulation and Cyclization Reactions

Annulation and cyclization reactions are fundamental strategies for ring formation in organic synthesis. 3-(1-Bromoethyl)pyridine hydrobromide can serve as a key synthon in these transformations to construct fused and spirocyclic heterocyclic scaffolds. The bromoethyl group can act as a two-carbon electrophilic component that reacts with various nucleophiles to initiate ring closure.

One common approach involves the intramolecular cyclization of derivatives of 3-(1-bromoethyl)pyridine. For instance, a nucleophilic group can be introduced elsewhere on a molecule that also contains the 3-(1-bromoethyl)pyridine moiety. Subsequent intramolecular nucleophilic substitution of the bromide leads to the formation of a new ring. A notable example is the synthesis of fused pyridine systems where a nucleophile on an adjacent ring attacks the electrophilic carbon of the bromoethyl group. nih.govbeilstein-journals.org This strategy is effective for creating novel polycyclic heteroaromatic compounds.

Free-radical cyclization offers another powerful method for constructing complex ring systems. nih.govbeilstein-journals.org In this approach, a radical is generated at a different position in the molecule, which can then add to the pyridine ring, or a radical generated from the C-Br bond can participate in an intramolecular addition to an unsaturated bond elsewhere in the molecule, leading to the formation of a new carbocyclic or heterocyclic ring fused to the pyridine core.

Synthesis of Polycyclic Pyridine Systems

The construction of polycyclic systems containing a pyridine ring is of great interest due to their prevalence in biologically active compounds and advanced materials. beilstein-journals.org this compound can be a valuable precursor for such syntheses. One strategy involves an initial reaction to append a larger molecular fragment to the pyridine ring via the bromoethyl group, followed by one or more cyclization steps to build up the polycyclic framework.

For example, the bromoethyl group can be used to alkylate a nucleophilic aromatic or heteroaromatic substrate. The resulting intermediate can then undergo an intramolecular C-H arylation, a palladium-catalyzed reaction that forms a new C-C bond between two aromatic rings, leading to a fused polycyclic system. beilstein-journals.org This approach allows for the programmed assembly of complex, multi-ring structures. The synthesis of novel furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives has been achieved through selective O-alkylation with an α-bromoethylester followed by cyclization, demonstrating the utility of similar building blocks in creating fused systems. nih.gov

Building Block for Advanced Molecular Architectures

Beyond ring construction, this compound serves as a versatile building block for incorporating the 3-pyridylethyl moiety into larger and more complex molecular architectures. This is particularly relevant in medicinal chemistry and materials science, where the pyridine unit can impart desirable properties such as aqueous solubility, hydrogen bonding capability, and metal coordination.

In drug discovery, the pyridine scaffold is a common feature in many therapeutic agents. nih.gov The use of this compound allows for the attachment of this important pharmacophore to a lead compound to explore structure-activity relationships (SAR). For example, it can be used to synthesize pyridine-substituted pyrimidines, which have been investigated as kinase inhibitors. nih.govsemanticscholar.org The bromoethyl group provides a reactive handle for linking the pyridine to other molecular fragments through nucleophilic substitution reactions.

In the realm of materials science, this compound can be used in the synthesis of ligands for metal complexes, functional polymers, and organic electronic materials. The pyridine nitrogen is an excellent metal coordinating atom, and incorporating the 3-(1-bromoethyl)pyridine unit into a larger ligand can influence the electronic and steric properties of the resulting metal complex.

Reagent in Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation in modern organic synthesis. While aryl halides are the most common substrates, recent advancements have expanded the scope of these reactions to include alkyl halides, making this compound a potentially valuable participant. rsc.org

Suzuki-Miyaura, Sonogashira, and Heck Couplings

The Suzuki-Miyaura coupling reaction, which forms a C-C bond between an organoboron compound and an organohalide, has been successfully applied to unactivated secondary alkyl bromides. rsc.orgthieme-connect.com This suggests that this compound could be coupled with various aryl or vinyl boronic acids or their esters to synthesize 3-(1-arylethyl)pyridines and their vinylogous counterparts. These reactions are typically catalyzed by palladium or nickel complexes with specialized ligands designed to facilitate the challenging oxidative addition of the alkyl halide. rsc.org

| Coupling Partner | Catalyst System | Product Type | Potential Application |

| Arylboronic acid | Pd or Ni catalyst with specialized ligands | 3-(1-Arylethyl)pyridine | Pharmaceutical intermediates |

| Vinylboronic acid | Pd or Ni catalyst with specialized ligands | 3-(1-Alkenylethyl)pyridine | Precursors for polymerization |

The Sonogashira coupling , which joins a terminal alkyne with an organohalide, has also seen progress with alkyl halide substrates. thieme-connect.comorganic-chemistry.orglibretexts.orgrsc.org The coupling of this compound with terminal alkynes would provide access to 3-(1-alkynylethyl)pyridines, which are valuable intermediates for the synthesis of more complex molecules. These reactions often employ a palladium catalyst in conjunction with a copper(I) co-catalyst.

The Heck reaction involves the coupling of an organohalide with an alkene. organic-chemistry.orglibretexts.orgjk-sci.com The reaction of this compound with alkenes such as styrenes or acrylates could yield substituted alkenes containing the 3-pyridylethyl moiety. Recent developments have demonstrated the feasibility of palladium-catalyzed intermolecular Heck reactions with both primary and secondary alkyl halides. nih.govrsc.org

Mechanistic Aspects in Catalytic Transformations

The mechanisms of cross-coupling reactions with alkyl halides can differ from those with aryl halides and often involve single-electron transfer (SET) processes and the formation of radical intermediates. walisongo.ac.idacs.orgnih.gov

In the Suzuki-Miyaura coupling of an alkyl bromide, the catalytic cycle is generally believed to involve:

Oxidative Addition: The Pd(0) catalyst reacts with the alkyl bromide. This step can proceed through an SN2-type mechanism or via a radical pathway. For secondary alkyl bromides, a radical mechanism is often proposed to avoid steric hindrance associated with the SN2 pathway. libretexts.orgresearchgate.net

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, typically requiring a base to activate the boron species.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

The Sonogashira coupling with an alkyl halide likely follows a similar palladium catalytic cycle, with the key difference being the involvement of a copper co-catalyst to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex. wikipedia.org

The Heck reaction with alkyl halides also proceeds via a catalytic cycle involving oxidative addition, migratory insertion of the alkene into the Pd-alkyl bond, and subsequent β-hydride elimination to form the product and a palladium-hydride species. jk-sci.com The regeneration of the Pd(0) catalyst is then effected by a base. The initial oxidative addition step with alkyl halides is often the most challenging and may involve radical intermediates. nih.gov

Synthesis of Pyridinium (B92312) Salt-Based Materials

Pyridinium salts are a class of organic compounds that have garnered significant interest for their diverse applications, including as ionic liquids, phase-transfer catalysts, and components of functional polymers. alfa-chemistry.comnih.govresearchgate.net The synthesis of these materials often involves the quaternization of a pyridine nitrogen with an alkyl halide. researchgate.netnih.govacs.org In this context, this compound serves as a valuable electrophile.

The core reaction involves the nucleophilic attack of a pyridine-containing monomer or polymer onto the electrophilic carbon of the 1-bromoethyl group of this compound. This results in the formation of a new carbon-nitrogen bond and the generation of a positively charged pyridinium cation, with the bromide ion acting as the counter-anion.

A general scheme for the synthesis of pyridinium salt-based materials using this compound is presented below:

General Reaction Scheme:

This reaction can be adapted to create a variety of materials with tailored properties. For example, the incorporation of pyridinium moieties into a polymer backbone can significantly alter its physical and chemical characteristics, such as solubility, thermal stability, and ionic conductivity. mdpi.com

Below is a table summarizing the types of pyridinium salt-based materials that can be synthesized using this compound and their potential applications.

| Material Type | Synthetic Approach | Potential Applications |

| Pyridinium-Functionalized Polymers | Reaction of a pyridine-containing polymer with this compound. | Ion-exchange resins, antimicrobial surfaces, and supports for catalysts. |

| Pyridinium-Based Ionic Liquids | Reaction of a substituted pyridine with this compound. | "Green" solvents for organic reactions, electrolytes in batteries, and lubricants. alfa-chemistry.comionike.com |

| Cross-linked Pyridinium Networks | Polymerization of a vinylpyridinium monomer derived from this compound. | Absorbents for pollutants, drug delivery matrices, and components of sensors. |

Detailed research findings have demonstrated the successful synthesis of various pyridinium bromide derivatives for applications such as corrosion inhibitors for mild steel. ekb.eg The synthesis typically involves the reaction of a Schiff base with an alkyl bromide, leading to the formation of the corresponding pyridinium salt. The efficiency of these inhibitors is found to increase with their concentration, and their adsorption on the metal surface often follows the Langmuir isotherm model. ekb.eg

Derivatization for Molecular Probe Synthesis

Molecular probes are essential tools in chemical biology and diagnostics, enabling the detection and imaging of specific analytes or biological processes. Fluorescent probes, in particular, offer high sensitivity and are widely used. The derivatization of existing fluorophores with reactive groups is a common strategy for creating targeted molecular probes. nih.gov

This compound can be employed as a derivatizing agent to introduce a pyridinium moiety into a fluorophore. This modification can modulate the photophysical properties of the dye, such as its absorption and emission wavelengths, quantum yield, and sensitivity to the local environment. Furthermore, the pyridinium group can act as a recognition site for specific analytes or as a handle for further functionalization.

The synthesis of such molecular probes typically involves the reaction of a nucleophilic group on the fluorophore (e.g., a hydroxyl or amino group) with this compound. This results in the formation of a stable ether or amine linkage, respectively, tethering the pyridinium group to the fluorescent core.

The table below outlines the types of molecular probes that can be synthesized through the derivatization with this compound and their potential applications.

| Probe Type | Synthetic Approach | Potential Applications |

| Fluorescent Ion Sensors | Reaction of a fluorophore containing a nucleophilic group with this compound. | Detection of anions through ion-pairing interactions with the pyridinium cation. |

| Enzyme-Responsive Probes | Incorporation of the 3-(1-ethylpyridinium) moiety as a quencher or a recognition element for specific enzymes. | Monitoring enzyme activity in biological systems. |

| Targeted Imaging Agents | Further functionalization of the pyridinium group with a targeting ligand. | Selective imaging of specific cells or tissues. |

Research in the field of fluorescent probes has explored the synthesis of novel pyridine- and pyrimidine-based fluorophores for applications such as bioimaging of lipid droplets. mdpi.com These probes often feature a donor-acceptor-donor (D-A-D) structure and can exhibit aggregation-induced emission (AIE) properties. The synthesis of such complex molecules involves multi-step procedures, often culminating in a cross-coupling reaction to introduce the final functional groups. mdpi.com While not directly employing this compound, these studies highlight the importance of pyridine derivatives in the design of advanced fluorescent materials.

Stereochemical Aspects and Enantioselective Transformations of 3 1 Bromoethyl Pyridine Hydrobromide

Chiral Resolution Techniques

Chiral resolution is a common and practical approach for separating a racemic mixture of 3-(1-bromoethyl)pyridine (B3042306) hydrobromide into its individual enantiomers. This is typically achieved by reacting the racemic compound with a chiral resolving agent to form a pair of diastereomers, which can then be separated based on their different physical properties, such as solubility.

One of the most widely used methods is diastereomeric salt formation . wikipedia.org In this technique, the racemic 3-(1-bromoethyl)pyridine, which is basic due to the pyridine (B92270) nitrogen, can be reacted with an enantiomerically pure chiral acid. This acid-base reaction forms two diastereomeric salts. Due to their different three-dimensional structures, these salts exhibit distinct physical properties, most notably different solubilities in a given solvent system. This difference allows for their separation by fractional crystallization. wikipedia.org Once the diastereomeric salts are separated, the desired enantiomer of 3-(1-bromoethyl)pyridine can be liberated by treatment with a base to remove the chiral resolving agent.

Commonly used chiral resolving agents for the resolution of racemic bases include enantiomerically pure forms of tartaric acid, mandelic acid, and camphorsulfonic acid. The choice of resolving agent and solvent system is critical and often determined empirically to achieve efficient separation.

Another potential resolution strategy involves the precursor, 3-(1-hydroxyethyl)pyridine (B1215103). The racemic alcohol can be resolved, and the resulting enantiomerically pure alcohol can then be converted to the corresponding bromide with stereochemical control. For instance, the racemic alcohol can be esterified with a chiral acid to form diastereomeric esters, which can be separated by chromatography or crystallization. Subsequent hydrolysis of the separated esters would yield the enantiopure alcohols.

Asymmetric Synthesis Utilizing Chiral Auxiliaries

Asymmetric synthesis offers a more direct route to enantiomerically enriched compounds by inducing stereoselectivity during the reaction. The use of chiral auxiliaries is a well-established strategy in this regard. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed.

In the context of synthesizing chiral 3-(1-bromoethyl)pyridine, a chiral auxiliary could be attached to a precursor molecule to control the formation of the stereocenter. For example, a chiral auxiliary could be appended to the pyridine nitrogen, activating the ring and directing a subsequent diastereoselective reaction.

A relevant example of this approach involves the use of oxazolidinones as chiral auxiliaries in the synthesis of substituted piperidones from pyridine derivatives. researchgate.net In a similar vein, a chiral auxiliary could be employed to direct the enantioselective reduction of 3-acetylpyridine (B27631) to form 3-(1-hydroxyethyl)pyridine. The resulting diastereomeric mixture of alcohols could then be separated, and the auxiliary removed to yield the enantiopure alcohol. Subsequent conversion to the bromide would provide the desired enantiomer of 3-(1-bromoethyl)pyridine hydrobromide.

Enantioselective Catalysis with Chiral Catalysts

Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules, offering high efficiency and stereocontrol with only a small amount of a chiral catalyst. The most common route to chiral this compound via this method involves the asymmetric reduction of the prochiral ketone, 3-acetylpyridine, to the corresponding chiral alcohol, 3-(1-hydroxyethyl)pyridine.

Biocatalysis , using whole microbial cells or isolated enzymes, has proven to be highly effective for this transformation. Various microorganisms have been screened for their ability to reduce acetylpyridine derivatives with high enantioselectivity. nih.gov For example, many microbial strains can reduce 5-acetylfuro[2,3-c]pyridine to the corresponding (S)-alcohol, while Candida maris IFO10003 has been shown to produce the (R)-alcohol with high enantiomeric excess (e.e.). nih.gov The reaction conditions, such as aeration and glucose concentration, can significantly influence both the yield and the stereoselectivity of the reduction. nih.gov Under optimized conditions, high concentrations of the desired chiral alcohol can be achieved with excellent yield and enantiomeric purity. nih.gov A cell-free extract of C. maris has been used to accumulate (R)-5-(1-hydroxyethyl)furo[2,3-c]pyridine in high concentrations with over 99% e.e. through a system with enzymatic NADH regeneration. nih.govoup.com

| Microorganism/Enzyme System | Substrate | Product | Enantiomeric Excess (e.e.) | Yield |

| Various Microorganisms | 5-Acetylfuro[2,3-c]pyridine | (S)-5-(1-Hydroxyethyl)furo[2,3-c]pyridine | High | N/A |

| Candida maris IFO10003 | 5-Acetylfuro[2,3-c]pyridine | (R)-5-(1-Hydroxyethyl)furo[2,3-c]pyridine | 97% | 99% |

| Cell-free extract of C. maris | 5-Acetylfuro[2,3-c]pyridine | (R)-5-(1-Hydroxyethyl)furo[2,3-c]pyridine | >99% | N/A |

This table presents data on the enantioselective reduction of a derivative of 3-acetylpyridine, demonstrating the feasibility of this approach for producing the chiral alcohol precursor.

Once the enantiomerically pure 3-(1-hydroxyethyl)pyridine is obtained, it can be stereospecifically converted to this compound.

Diastereoselective Transformations

Diastereoselective transformations involve the creation of a new stereocenter in a molecule that already contains one or more stereocenters, with one diastereomer being formed in preference to the others. Starting with an enantiomerically pure form of 3-(1-bromoethyl)pyridine, subsequent reactions can be designed to be diastereoselective.

For example, the pyridine ring can be activated towards nucleophilic addition by N-alkylation. A subsequent reaction with a nucleophile could potentially proceed with diastereoselectivity, influenced by the existing stereocenter at the bromoethyl group. The chiral center could direct the approach of the nucleophile to one face of the pyridine ring over the other, leading to the preferential formation of one diastereomer.

Furthermore, if 3-(1-bromoethyl)pyridine is used as a substrate in a reaction that generates a second stereocenter, the inherent chirality of the starting material can influence the stereochemical outcome. For instance, in a nucleophilic substitution reaction where the nucleophile itself is chiral, the two chiral entities will interact to favor the formation of one diastereomeric product.

Stereochemical Control in Subsequent Reactions

Maintaining the stereochemical integrity of the chiral center in 3-(1-bromoethyl)pyridine during subsequent reactions is crucial. The conversion of enantiomerically pure 3-(1-hydroxyethyl)pyridine to 3-(1-bromoethyl)pyridine is a key step where stereochemical control must be exerted. This transformation can proceed through mechanisms that either retain or invert the configuration at the chiral center.

For instance, treatment of the chiral alcohol with phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) typically proceeds via an Sₙ2-type mechanism, resulting in an inversion of configuration at the stereocenter. Therefore, if the (R)-alcohol is used as the starting material, the (S)-bromide will be the major product, and vice versa.

In subsequent nucleophilic substitution reactions at the chiral center of 3-(1-bromoethyl)pyridine, the stereochemical outcome is dependent on the reaction mechanism. An Sₙ2 reaction with a nucleophile will proceed with inversion of configuration, allowing for the predictable synthesis of a new enantiomerically pure product. In contrast, an Sₙ1 reaction would lead to racemization, and thus should be avoided if stereochemical control is desired. The choice of solvent and reaction conditions can be tailored to favor the Sₙ2 pathway.

This control over the stereochemistry in reactions following the initial resolution or asymmetric synthesis is fundamental to the utility of this compound as a chiral building block in the synthesis of complex, enantiomerically pure molecules.

Advanced Spectroscopic and Computational Methodologies in the Study of 3 1 Bromoethyl Pyridine Hydrobromide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 3-(1-Bromoethyl)pyridine (B3042306) hydrobromide in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each atom, enabling unambiguous structural assignment and aiding in the understanding of reaction mechanisms involving this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(1-Bromoethyl)pyridine hydrobromide is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the bromoethyl group. The pyridine ring protons would appear as a complex multiplet pattern in the downfield region (typically δ 7.0-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atom and the bromine substituent. The methine proton (CH-Br) would likely appear as a quartet, coupled to the adjacent methyl protons. The methyl protons (CH₃) would, in turn, appear as a doublet, coupled to the methine proton. The hydrobromide salt form would likely lead to a downfield shift of the pyridine ring protons due to the protonation of the nitrogen atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. The spectrum would show distinct signals for the five carbons of the pyridine ring and the two carbons of the bromoethyl side chain. The chemical shifts of the pyridine ring carbons would be influenced by the position of the bromoethyl substituent and the protonated nitrogen. The carbon attached to the bromine atom (C-Br) would be expected to appear at a characteristic chemical shift, while the methyl carbon would be found in the upfield region of the spectrum.

Mechanistic Elucidation: By monitoring changes in the NMR spectra over time, reaction kinetics and mechanisms can be investigated. For instance, in nucleophilic substitution reactions where the bromine atom is displaced, the disappearance of the characteristic signals for the bromoethyl group and the appearance of new signals corresponding to the product can be followed. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further confirming the structure of intermediates and products.

Predicted ¹H and ¹³C NMR Chemical Shifts: While experimental data is not readily available in the cited literature, predicted chemical shifts can be estimated based on known data for similar structures like 3-bromopyridine and 3-(bromomethyl)pyridine (B1585428) hydrobromide.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine Ring Protons | 7.5 - 9.0 (multiplets) | 120 - 155 |

| Methine Proton (CH-Br) | 5.0 - 5.5 (quartet) | 40 - 50 |

| Methyl Protons (CH₃) | 1.8 - 2.2 (doublet) | 20 - 30 |

| Note: These are estimated values and may vary depending on the solvent and other experimental conditions. |

Mass Spectrometry Techniques for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. For this compound, MS can be employed for molecular weight confirmation, reaction monitoring, and identification of products and byproducts.

The mass spectrum of 3-(1-bromoethyl)pyridine (the free base) would be expected to show a molecular ion peak [M]⁺ and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). This results in two peaks of nearly equal intensity separated by two mass units. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition.

Reaction Monitoring: MS techniques, particularly when coupled with chromatographic methods like gas chromatography (GC-MS) or liquid chromatography (LC-MS), are invaluable for monitoring the progress of chemical reactions. For reactions involving this compound, aliquots can be taken from the reaction mixture at different time intervals and analyzed. The disappearance of the reactant's molecular ion peak and the emergence of the product's molecular ion peak can be tracked to determine reaction completion.

Product Identification: In addition to the molecular ion, mass spectra also exhibit fragmentation patterns that are characteristic of the molecule's structure. The fragmentation of the 3-(1-bromoethyl)pyridine ion could involve the loss of a bromine atom, a methyl group, or other fragments, providing clues to the structure of the parent molecule and any reaction products.

Predicted Mass Spectrometry Data for 3-(1-Bromoethyl)pyridine: Publicly available databases provide predicted mass spectrometry data, including collision cross-section values for different adducts.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 185.99129 | 129.5 |

| [M+Na]⁺ | 207.97323 | 140.8 |

| Data sourced from PubChem. uni.lu |

X-ray Crystallography for Detailed Structural Analysis

The process involves irradiating a crystal with a beam of X-rays and analyzing the resulting diffraction pattern. From this pattern, a three-dimensional electron density map can be constructed, from which the positions of the atoms can be determined.

A crystal structure of this compound would reveal:

Precise Bond Lengths and Angles: Confirming the geometry of the pyridine ring and the bromoethyl side chain.

Conformation: The preferred orientation of the bromoethyl group relative to the pyridine ring.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including hydrogen bonding involving the hydrobromide counter-ion and the pyridinium (B92312) nitrogen, as well as other non-covalent interactions.

Absolute Configuration: For a chiral compound like 3-(1-Bromoethyl)pyridine, X-ray crystallography of a single enantiomer can determine its absolute stereochemistry (R or S configuration).

While no specific crystal structure for this compound is available in the searched literature, studies on similar bromo-pyridine derivatives have utilized this technique to elucidate their solid-state structures.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Studies

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present, making them valuable for the characterization of this compound.

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by the molecule is measured, leading to transitions between vibrational energy levels. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of different functional groups.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The scattered light has frequencies that are shifted from the incident frequency, and these shifts correspond to the vibrational frequencies of the molecule. Raman and IR spectroscopy are often complementary, as some vibrational modes may be strong in one and weak or absent in the other.

Expected Vibrational Bands for this compound:

| Functional Group / Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C-H (aromatic) | Stretching | 3000 - 3100 | IR, Raman |

| C-H (aliphatic) | Stretching | 2850 - 3000 | IR, Raman |

| C=C, C=N (pyridine ring) | Stretching | 1400 - 1600 | IR, Raman |

| C-N (pyridine ring) | Stretching | 1000 - 1300 | IR, Raman |

| C-Br | Stretching | 500 - 600 | IR, Raman |

| N-H⁺ (pyridinium) | Stretching | 2500 - 3000 (broad) | IR |

| Note: These are general ranges and the exact positions of the bands can be influenced by the overall molecular structure and intermolecular interactions. |

Studies on pyridine and its derivatives provide a basis for assigning the vibrational spectra of this compound. acs.orgcdnsciencepub.comaps.orgresearchgate.net Computational methods can also be used to predict the vibrational frequencies and intensities, aiding in the interpretation of experimental spectra. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

3-(1-Bromoethyl)pyridine possesses a chiral center at the carbon atom bearing the bromine atom, meaning it can exist as a pair of enantiomers (R and S forms). Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light.

Since enantiomers interact differently with circularly polarized light, they will produce distinct CD spectra. A positive or negative CD signal at a particular wavelength is characteristic of a specific enantiomer. A racemic mixture (equal amounts of both enantiomers) will be CD-inactive.

Applications of CD Spectroscopy for this compound:

Determination of Enantiomeric Excess (ee): The magnitude of the CD signal is directly proportional to the enantiomeric excess of the sample. By comparing the CD spectrum of a sample to that of a pure enantiomer, the ee can be quantified.

Assignment of Absolute Configuration: By comparing the experimentally measured CD spectrum with that predicted by quantum chemical calculations for a known absolute configuration (e.g., the R-enantiomer), the absolute configuration of the synthesized or isolated enantiomer can be determined.

Monitoring Chiral Separations: CD spectroscopy can be used to monitor the progress of chiral resolution techniques, such as chiral chromatography, by analyzing the enantiomeric composition of different fractions. jiangnan.edu.cnnd.edunih.govnih.gov

Computational Chemistry and Quantum Mechanical Calculations

Computational chemistry provides theoretical insights that complement experimental findings. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are widely used to predict and understand the properties of molecules like this compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure of the molecule, including bond lengths and angles.

Predict Spectroscopic Properties:

NMR: Calculate theoretical ¹H and ¹³C NMR chemical shifts, which can aid in the assignment of experimental spectra.

Vibrational Frequencies: Compute the IR and Raman spectra to help in the interpretation of experimental vibrational data. arxiv.orgrsc.org

CD Spectra: Simulate the CD spectrum for a given enantiomer to assist in determining the absolute configuration.

Analyze Electronic Structure:

Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic transitions and reactivity. The energy gap between HOMO and LUMO is an indicator of chemical reactivity.

Electrostatic Potential Maps: Identify electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Predict Reactivity:

Reaction Pathways and Transition States: Model chemical reactions involving this compound to understand reaction mechanisms and predict activation energies.

Studies on related halogenated pyridine derivatives have demonstrated the utility of DFT in providing accurate predictions of their structural and electronic properties. mostwiedzy.plmostwiedzy.plbohrium.comnih.gov For instance, the B3LYP functional is a commonly used and reliable method for such calculations. mostwiedzy.plmostwiedzy.plbohrium.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations offer a powerful computational microscope to explore the conformational landscape of this compound in various environments. mdpi.comaps.org This technique simulates the time-dependent behavior of the molecular system, providing detailed insights into the flexibility, preferred shapes (conformations), and dynamic behavior of the molecule. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can map out the potential energy surface and identify the most stable and frequently accessed conformations. aps.org

For a molecule like this compound, a key area of conformational flexibility is the rotation around the C-C single bond connecting the pyridine ring and the bromoethyl group. MD simulations can elucidate the rotational energy barrier and the population of different rotamers (conformational isomers).

A typical MD simulation protocol for analyzing the conformational dynamics of this compound would involve several key steps:

System Setup: The this compound molecule is placed in a simulation box, often solvated with an explicit solvent like water to mimic aqueous solution conditions. mdpi.comnih.gov The system is neutralized by adding counter-ions if necessary.

Force Field Parameterization: An appropriate force field is chosen to describe the interatomic and intramolecular forces. For organic molecules like this, common choices include AMBER-compatible force fields such as GAFF (General Amber Force Field) for the ligand, coupled with models like TIP3P for water molecules. nih.gov

Equilibration and Production: The system undergoes an initial energy minimization to remove any unfavorable contacts, followed by a series of equilibration steps. During equilibration, the system is gradually heated to the desired temperature and the pressure is adjusted to the target value (e.g., 300 K and 1 atm). This is followed by a longer "production" run, during which the trajectory data (atomic positions, velocities, and energies over time) is collected for analysis. nih.gov

Analysis of the resulting trajectory provides a wealth of information. Dihedral angle analysis of the bond between the chiral carbon and the pyridine ring can reveal the preferred torsional angles and the energy barriers between different staggered and eclipsed conformations. Furthermore, properties like the solvent-accessible surface area (SASA) can be calculated to understand how different conformations interact with the surrounding solvent molecules. nih.gov

| Conformer | Dihedral Angle Range (Cring-Cring-Cα-Br) | Population (%) | Relative Free Energy (kcal/mol) |

|---|---|---|---|

| Anti-periplanar | 180° ± 30° | 55 | 0.00 |

| Synclinal (Gauche +) | 60° ± 30° | 22 | 0.85 |

| Synclinal (Gauche -) | -60° ± 30° | 23 | 0.82 |

Reaction Pathway Modeling and Transition State Calculations

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathway, researchers can identify intermediates, calculate activation energies, and determine the structure of the high-energy transition state that governs the reaction rate. rsc.org This is particularly valuable for understanding substitution or elimination reactions at the chiral center.

Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), are the primary methods used for this purpose. The process generally involves:

Reactant and Product Optimization: The three-dimensional structures of the reactants and products are optimized to find their lowest energy geometries on the potential energy surface.

Transition State (TS) Search: The most challenging step is locating the transition state, which is a first-order saddle point on the potential energy surface (a maximum in the direction of the reaction coordinate and a minimum in all other directions). Various algorithms are employed for this, including double-ended methods like the Nudged Elastic Band (NEB) or single-ended (eigenvector-following) methods. chemrxiv.orgyoutube.com Modern approaches even leverage machine learning potentials to accelerate these searches. chemrxiv.org

Frequency Calculation: Once a stationary point is located, a vibrational frequency calculation is performed. For a minimum (reactant or product), all calculated frequencies will be real. For a true transition state, there will be exactly one imaginary frequency, corresponding to the motion of the atoms along the reaction coordinate. rsc.org

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure. This traces the minimum energy path downhill on the potential energy surface, ensuring that the located transition state correctly connects the desired reactants and products.

For a substitution reaction involving this compound, these calculations can distinguish between different possible mechanisms, such as SN1 and SN2. The computed activation energy (the energy difference between the transition state and the reactants) provides a quantitative measure of the reaction's kinetic feasibility. researchgate.net

Recent advancements have highlighted more complex reaction pathways, such as those involving post-transition state bifurcations. pku.edu.cn In such scenarios, a single transition state can lead to the formation of two different products, and the selectivity is not governed by the relative energies of subsequent transition states but by the dynamics of the system as it moves away from the initial saddle point. pku.edu.cn

| Computational Method | Basis Set | Solvation Model | Activation Free Energy (ΔG‡, kcal/mol) | Key TS Bond Distance (C-Nu, Å) | Key TS Bond Distance (C-Br, Å) |

|---|---|---|---|---|---|

| B3LYP | 6-31+G(d,p) | PCM (Water) | 24.5 | 2.15 | 2.28 |

| M06-2X | def2-TZVP | SMD (Water) | 23.1 | 2.12 | 2.31 |

| ωB97X-D | def2-TZVP | SMD (DCM) | 26.8 | 2.18 | 2.25 |

These computational studies, by providing a molecular-level picture of conformational preferences and reaction mechanisms, are crucial for understanding the chemical behavior of this compound and for designing new synthetic pathways or functional molecules.

Future Directions and Emerging Research Avenues for 3 1 Bromoethyl Pyridine Hydrobromide

Integration with Flow Chemistry Methodologies

The synthesis and derivatization of pyridine-containing molecules are increasingly benefiting from the adoption of continuous flow chemistry. organic-chemistry.orgresearchgate.net This approach offers enhanced safety, efficiency, and scalability compared to traditional batch processes. organic-chemistry.orgresearchgate.net For 3-(1-bromoethyl)pyridine (B3042306) hydrobromide, flow chemistry presents an opportunity to precisely control reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities in its transformations.

Flow chemistry is particularly advantageous for handling reactive intermediates and hazardous reagents, which can be generated and consumed in situ, minimizing risks. nih.gov The application of flow methodologies to reactions involving 3-(1-bromoethyl)pyridine hydrobromide could enable safer and more efficient processes for the synthesis of a wide range of derivatives. For instance, nucleophilic substitution reactions utilizing this compound could be performed in a continuous manner, allowing for rapid optimization and production.

| Parameter | Potential Advantage in Flow Chemistry |

| Reaction Time | Significantly reduced from hours to minutes |

| Temperature Control | Precise and rapid heating/cooling, minimizing side reactions |

| Reagent Handling | In-situ generation and immediate use of reactive species |

| Scalability | Seamless transition from laboratory to production scale |

| Product Purity | Often higher due to better control, reducing purification needs |

This table outlines the potential benefits of applying flow chemistry to reactions involving this compound.

Application in Sustainable Chemistry Research

The principles of green and sustainable chemistry are central to modern chemical research. The use of this compound can be envisioned within this framework through several avenues. One key area is the development of synthetic routes that minimize waste and utilize more environmentally benign reagents and solvents.

Research could focus on employing this compound in catalytic reactions that proceed with high atom economy. Furthermore, exploring its use in greener solvent systems, such as ionic liquids or bio-based solvents, could significantly reduce the environmental impact of synthetic processes involving this compound. nih.gov The development of catalytic bromination and subsequent derivatization reactions in continuous flow systems also aligns with the goals of sustainable chemistry by improving energy efficiency and reducing waste. nih.gov

Exploration of Novel Catalytic Transformations

The reactivity of the carbon-bromine bond in this compound makes it an excellent substrate for a variety of catalytic cross-coupling reactions. While palladium-catalyzed reactions are well-established for similar halo-pyridines, nih.gov future research could explore the use of more abundant and less toxic first-row transition metals like copper, nickel, or iron as catalysts.

Developing novel catalytic methods for C-N, C-O, and C-S bond formation using this compound would significantly expand its synthetic utility. For example, palladium-catalyzed C,N-cross coupling reactions have been successfully applied to 3-halo-2-aminopyridines, suggesting that similar strategies could be developed for this compound to create a diverse library of substituted pyridine (B92270) derivatives. nih.gov Furthermore, the exploration of cascade reactions initiated by the functionalization of the bromoethyl group could lead to the efficient synthesis of complex heterocyclic structures. mdpi.com

| Catalytic System | Potential Transformation |

| Palladium-based catalysts | C-N, C-C, and C-O cross-coupling reactions |

| Copper-based catalysts | Ullmann-type couplings, C-S bond formation |

| Nickel-based catalysts | Reductive couplings and cross-electrophile couplings |

| Iron-based catalysts | Economical and environmentally friendly cross-coupling reactions |

This table presents potential catalytic systems and their applications in transformations involving this compound.

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. The application of advanced spectroscopic techniques for the in-situ monitoring of reactions involving this compound is a promising research direction. spectroscopyonline.com Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy), Raman spectroscopy, and process nuclear magnetic resonance (NMR) spectroscopy can provide real-time data on the concentrations of reactants, intermediates, and products.

This real-time information is invaluable for identifying transient intermediates, determining reaction endpoints, and optimizing reaction conditions. spectroscopyonline.com For instance, in-situ monitoring could be used to study the kinetics of nucleophilic substitution reactions at the bromoethyl group, providing insights that could lead to the development of more efficient and selective transformations.

Computational Design of New Reactions and Derivatives

Computational chemistry and molecular modeling offer powerful tools for predicting the reactivity of molecules and designing new reactions. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of this compound. rsc.org These theoretical studies can help in understanding its reaction mechanisms and predicting the feasibility of novel transformations.

Furthermore, computational approaches can be used to design new derivatives of this compound with specific desired properties. By modeling the interactions of these potential derivatives with biological targets or materials, researchers can prioritize synthetic efforts towards compounds with the highest potential for specific applications. This synergy between computational and experimental chemistry can accelerate the discovery and development of new functional molecules based on the 3-(1-bromoethyl)pyridine scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products